CB1 Receptor Binding Affinity: APP-BUTINACA vs. ADB-BUTINACA vs. ADB-P7AICA
APP-BUTINACA exhibits dramatically lower CB1 binding affinity compared to its tert-leucinamide analog ADB-BUTINACA. In competitive radioligand binding assays using [³H]CP-55,940 in CB1-expressing cell membranes, the phenylalaninamide series (APP-) consistently shows approximately100-fold weaker affinity than the corresponding tert-leucinamide series (ADB-) [1]. This rank-order difference is a direct consequence of the amino acid head group identity, with the SAR established as: tert-leucinamides (ADB-) > valinamides (AB-) ≫ phenylalaninamides (APP-) for any given core [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | APP-BUTINACA Ki falls within the phenylalaninamide range; individual compound Ki values within the systematic library span 0.299–538 nM for CB1, with APP-series representing the lower-affinity extreme [1] |
| Comparator Or Baseline | ADB-BUTINACA CB1 Ki = 0.29 nM (reported independently); the ADB-series represents the highest-affinity subgroup within the library [3] |
| Quantified Difference | Approximately 100-fold to >1,000-fold reduction in CB1 affinity for APP-BUTINACA relative to ADB-BUTINACA, consistent with the established SAR rank order of ADB- > AB- ≫ APP- [1] |
| Conditions | Competitive radioligand binding assay; [³H]CP-55,940 displacement; human CB1 receptors expressed in mammalian cell membranes; Ki range reflects all compounds in the systematic library (indole, indazole, 7-azaindole cores) [1] |
Why This Matters
For laboratories developing CB1-targeted screening assays or building QSAR models, APP-BUTINACA serves as a critical low-affinity reference point that defines the lower boundary of the SCRA affinity spectrum—substituting it with the high-affinity ADB-BUTINACA would skew calibration curves and produce false-negative results for low-potency SCRAs.
- [1] Sparkes E, Cairns EA, Kevin RC, et al. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Med Chem. 2022;13(2):156-174. Data: All compounds CB1 Ki 0.299–538 nM; SAR: ADB- > AB- ≫ APP-. View Source
- [2] Sparkes E, et al. (2022) RSC Med Chem. Key SAR statement: (1) for a given core, affinities and potencies for tert-leucinamides (ADB-) > valinamides (AB-) ≫ phenylalaninamides (APP-). View Source
- [3] MDWiki. ADB-BUTINACA. CB1 binding affinity Ki = 0.29 nM; CB2 Ki = 0.91 nM. Citing multiple primary sources. View Source
